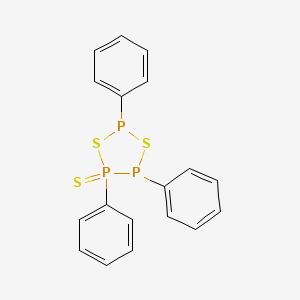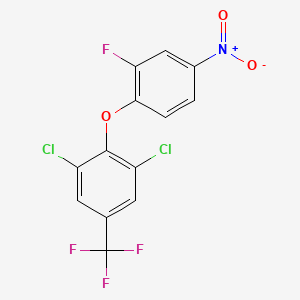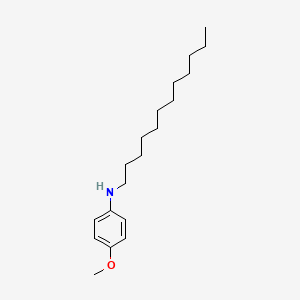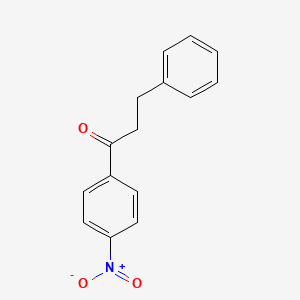![molecular formula C22H41NOS B14633513 N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide CAS No. 55708-49-1](/img/structure/B14633513.png)
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is a compound with a complex molecular structure It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an octadeca-9,12-dienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide typically involves the reaction of a suitable amine with an appropriate fatty acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the octadeca-9,12-dienamide backbone can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide exerts its effects involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleamide MEA: Another fatty acid amide with similar structural features.
N-(3-Methoxy)Benzyllinoleamide: A compound with a similar backbone but different substituents.
Uniqueness
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system sets it apart from other similar compounds.
Propriétés
Numéro CAS |
55708-49-1 |
|---|---|
Formule moléculaire |
C22H41NOS |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
N-(3-methylsulfanylpropyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H41NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-25-2/h7-8,10-11H,3-6,9,12-21H2,1-2H3,(H,23,24) |
Clé InChI |
OFVNUJDYHFEJPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


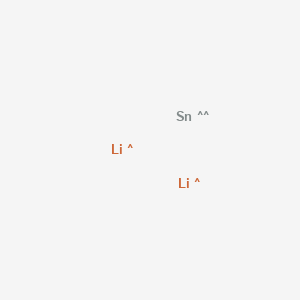
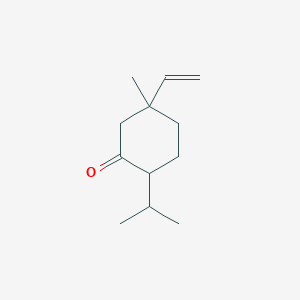
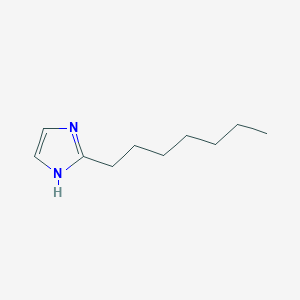
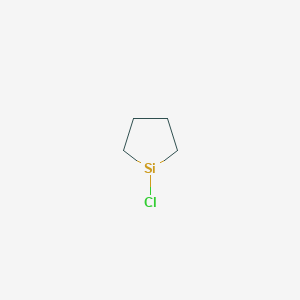
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
